tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate
Description
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate is a synthetic β-carboline derivative featuring a pyridoindole core substituted with a methyl group at position 1 and a tert-butyl carbamate-linked ethyloxy chain at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing antiparasitic and antiproliferative agents . Its structure combines the planar aromatic system of β-carbolines—known for intercalation with biomolecules—with a carbamate group that enhances solubility and stability during synthetic processes .
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C19H23N3O3/c1-12-17-14(7-8-20-12)15-11-13(5-6-16(15)22-17)24-10-9-21-18(23)25-19(2,3)4/h5-8,11,22H,9-10H2,1-4H3,(H,21,23) |
InChI Key |
CAEVMMMMYADYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization
The pyridoindole scaffold is commonly synthesized via Pictet-Spengler cyclization , a reaction between tryptamine derivatives and carbonyl compounds. For example:
Methylation at the 1-Position
The 1-methyl group is introduced via alkylation or reductive amination :
- Alkylation : Treat the pyridoindole with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate).
- Reductive Amination : Use formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Yield (Methylation) | 85–92% | |
| Purity (HPLC) | >98% |
Synthesis of tert-Butyl (2-Hydroxyethyl)carbamate
Carbamate Formation
The ethyloxy-carbamate precursor is prepared by reacting 2-aminoethanol with di-tert-butyl dicarbonate (Boc₂O):
- Dissolve 2-aminoethanol in tetrahydrofuran (THF).
- Add Boc₂O and 4-dimethylaminopyridine (DMAP) at 0°C.
- Stir at room temperature for 12 hours.
- Reagents : 2-Aminoethanol (1.0 eq), Boc₂O (1.1 eq), DMAP (0.1 eq).
- Yield : 89–95% after column chromatography.
Mesylation of the Hydroxyl Group
To activate the hydroxyl group for nucleophilic substitution:
- Treat tert-butyl (2-hydroxyethyl)carbamate with methanesulfonyl chloride (MsCl) in dichloromethane.
- Add triethylamine (TEA) as a base.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 2 hours | |
| Yield | 90–94% |
Etherification of 1-Methyl-9H-pyrido[3,4-b]indol-6-ol
Nucleophilic Substitution
The mesylated carbamate reacts with the pyridoindole’s hydroxyl group under basic conditions:
- Dissolve 1-methyl-9H-pyrido[3,4-b]indol-6-ol in dimethylformamide (DMF).
- Add sodium hydride (NaH) to deprotonate the hydroxyl group.
- Introduce tert-butyl (2-(methylsulfonyl)ethyl)carbamate and stir at 60°C.
Optimized Conditions :
| Parameter | Value | Reference |
|---|---|---|
| Temperature | 60°C | |
| Base | NaH (2.0 eq) | |
| Yield | 75–82% |
Mitsunobu Reaction Alternative
For sterically hindered substrates, the Mitsunobu reaction offers higher efficiency:
- Combine pyridoindol-6-ol, tert-butyl (2-hydroxyethyl)carbamate, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF.
- Stir at room temperature for 24 hours.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| DIAD Equivalence | 1.5 eq | |
| Yield | 68–73% |
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 8.0 Hz, 1H), 4.25 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (s, 3H, NCH₃), 1.44 (s, 9H, Boc).
- HRMS (ESI+) : m/z calcd. for C₂₁H₂₆N₃O₃ [M+H]⁺: 368.1965; found: 368.1968.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction time | Requires strong base | 75–82 |
| Mitsunobu Reaction | Mild conditions | High reagent cost | 68–73 |
Industrial-Scale Considerations
Chemical Reactions Analysis
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The compound is compared to three classes of derivatives: acrylamides, ureas, and unmodified β-carbolines.
Table 1: Structural and Functional Comparison
Functional Group Impact on Activity
- Carbamate Group (Target Compound) : The tert-butyl carbamate acts as a protective group, improving synthetic yield and stability. It is typically cleaved in later steps to generate active amines or ureas .
- Acrylamide Derivatives (e.g., 6f) : The acrylamide moiety enhances antiplasmodial potency, likely through covalent interactions with parasite enzymes. Compound 6f exhibits an IC₅₀ of 0.12 µM against Plasmodium falciparum, outperforming many carbamate-based intermediates .
- Urea Derivatives (e.g., 5) : Urea linkages enable hydrogen bonding with biological targets, contributing to antiproliferative activity. Compound 5 shows moderate activity (IC₅₀: 1.8 µM) against cancer cell lines .
Pharmacological and Toxicological Contrasts
- Anti-Neurotoxic Design: Unlike unmodified β-carbolines (e.g., harmane), which are associated with essential tremor due to their neurotoxic effects , the target compound and its derivatives mitigate toxicity through functionalization.
- Antiplasmodial Specificity: Acrylamide derivatives (e.g., 6f) achieve nanomolar potency against malaria parasites, whereas the carbamate intermediate itself is inactive, highlighting the necessity of post-modification .
Mechanistic Insights
- β-Carboline Core : The pyridoindole system enables intercalation with DNA or inhibition of topoisomerases, a trait shared with harmane but redirected toward antiparasitic targets in modified derivatives .
- Role of Substituents : The tert-butyl carbamate in the target compound enhances solubility, facilitating its use as an intermediate. Its cleavage generates reactive amines for further functionalization into urea or acrylamide derivatives .
Q & A
Basic: What are the key synthetic steps for preparing tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate?
Answer:
The synthesis involves two critical stages:
Formation of the amine intermediate : 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine (4) is synthesized from 5-methoxytryptamine via a published procedure involving cyclization and deprotection steps .
Carbamate coupling : The amine is reacted with 1,1'-carbonyldiimidazole (CDI) in dry DMF at 0°C, followed by addition of the tert-butyl carbamate precursor. The product is purified via column chromatography (dichloromethane/methanol) and triturated with diethyl ether, yielding a pale yellow solid (70% yield) .
Key Data:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Amine synthesis | 5-Methoxytryptamine, cyclization | N/A | Literature-based |
| Carbamate coupling | CDI, DMF, 0°C → RT | 70% | Column chromatography, trituration |
Basic: How is compound purity validated in academic research?
Answer:
Purity is assessed using:
- High-Performance Liquid Chromatography (HPLC) : Achieves >99.5% purity for structurally related acrylamide derivatives .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms molecular weight and absence of impurities .
- ¹H/¹³C NMR and IR Spectroscopy : Validates structural integrity and functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹) .
Example:
For analogs like (E)-3-(3-fluorophenyl)-N-(2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)acrylamide (23b), HPLC retention times and spectral data are cross-validated to ensure reproducibility .
Basic: What storage conditions are recommended for this compound?
Answer:
- Temperature : Store at room temperature in airtight containers .
- Light Sensitivity : Protect from direct sunlight to prevent photodegradation .
- Reactivity : Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
Advanced: How can researchers optimize coupling reactions to improve yields?
Answer:
Critical variables include:
- Activation Method : CDI is preferred over other coupling agents (e.g., DCC) due to its stability in polar aprotic solvents like DMF .
- Temperature Control : Initiating reactions at 0°C minimizes side reactions before warming to room temperature .
- Stoichiometry : A 1.2:1 molar ratio of CDI to amine ensures complete activation .
Troubleshooting Low Yields:
- Purification : Use gradient elution in column chromatography to resolve unreacted starting materials.
- Solvent Choice : Anhydrous DMF reduces hydrolysis of intermediates .
Advanced: How to resolve contradictory NMR data during structural confirmation?
Answer:
- 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations (e.g., distinguishing pyridoindole aromatic protons from carbamate signals) .
- Comparative Analysis : Cross-reference with spectral data from analogs (e.g., tert-butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)(methyl)carbamate in ) .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive confirmation .
Case Study:
In antiplasmodial acrylamide derivatives (), overlapping aromatic signals were resolved using COSY and NOESY, confirming regioselectivity .
Advanced: What structure-activity relationships (SAR) guide biological evaluation of analogs?
Answer:
- Core Modifications : Fluorination at the phenyl group (e.g., 23b in ) enhances antiplasmodial activity by improving lipophilicity and target binding .
- Linker Flexibility : Ethoxyethyl spacers balance solubility and membrane permeability .
- Carbamate Stability : tert-Butyl groups protect against enzymatic hydrolysis in vitro, prolonging half-life .
Biological Data:
| Analog | Modification | IC₅₀ (Anti-Plasmodium) |
|---|---|---|
| 23b | 3-Fluorophenyl | 0.8 µM |
| 6 | Urea linker | 1.2 µM |
Advanced: How to mitigate hazards during large-scale synthesis?
Answer:
- Ventilation : Use fume hoods to handle DMF, which may release toxic vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (per SDS guidelines in ) .
- Waste Disposal : Neutralize reaction byproducts (e.g., imidazole from CDI) with dilute acetic acid before aqueous disposal .
Advanced: What computational tools predict reactivity or degradation pathways?
Answer:
- DFT Calculations : Model carbamate hydrolysis kinetics under acidic/basic conditions.
- Retrosynthesis Software : Tools leveraging Reaxys or Pistachio databases propose alternative synthetic routes (e.g., avoiding hazardous reagents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
